7-Fluorotryptamine Hydrochloride: A Comprehensive Technical Guide
7-Fluorotryptamine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluorotryptamine hydrochloride is a fluorinated derivative of the neurotransmitter tryptamine. As a member of the tryptamine class, it is of significant interest to researchers in neuroscience, pharmacology, and drug development due to its potential interactions with serotonergic systems and other cellular targets. The introduction of a fluorine atom at the 7-position of the indole ring can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity to various receptors, making it a valuable tool for structure-activity relationship (SAR) studies.[1] This technical guide provides an in-depth overview of the core basic properties of 7-Fluorotryptamine hydrochloride, including its physicochemical characteristics, synthesis, analytical methods, and known biological activities.
Core Properties
The fundamental physicochemical properties of 7-Fluorotryptamine hydrochloride are summarized in the table below, providing a clear reference for laboratory use and experimental design.
| Property | Value | Reference |
| Chemical Name | 2-(7-fluoro-1H-indol-3-yl)ethanamine hydrochloride | [2] |
| Synonyms | 7-fluoro-1H-indole-3-ethanamine, monohydrochloride | [3] |
| CAS Number | 159730-09-3 | [3][4][5] |
| Molecular Formula | C₁₀H₁₁FN₂ · HCl | [3][6] |
| Molecular Weight | 214.67 g/mol | [3][4] |
| Appearance | Crystalline solid | [3][6] |
| Purity | ≥95% (commercially available) | [3][6] |
| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 20 mg/mL | [3] |
| Storage | -20°C | [3][6] |
| Stability | ≥ 5 years (at -20°C) | [3][6] |
| λmax | 216, 266 nm | [3][6] |
Synthesis and Characterization
The synthesis of 7-Fluorotryptamine hydrochloride typically involves a multi-step process starting from a fluorinated indole precursor. The general workflow for the synthesis and subsequent characterization is outlined below.
Experimental Protocols
1. Synthesis of 7-Fluorotryptamine (Illustrative Protocol)
This protocol is adapted from general methods for the synthesis of tryptamine analogs and should be performed by qualified personnel in a controlled laboratory setting.
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Step 1: Formation of 7-Fluoro-3-indoleglyoxylyl chloride. To a solution of 7-fluoroindole in anhydrous diethyl ether at 0°C, add oxalyl chloride dropwise. Stir the reaction mixture at room temperature for 1-2 hours. The resulting precipitate is collected by filtration.
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Step 2: Amidation. The crude 7-fluoro-3-indoleglyoxylyl chloride is suspended in anhydrous diethyl ether at 0°C. A solution of the desired amine (e.g., dimethylamine) is added, and the mixture is stirred for 2-3 hours at room temperature. The reaction mixture is filtered, and the filtrate containing the N,N-dialkyl-7-fluoro-3-indoleglyoxylamide is concentrated under reduced pressure.
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Step 3: Reduction. The crude glyoxylamide is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0°C. The reaction mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched, and the crude 7-fluorotryptamine is extracted.
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Step 4: Hydrochloride Salt Formation. The purified 7-fluorotryptamine freebase is dissolved in an appropriate solvent and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt, which is then collected by filtration and dried.
2. Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compound. The spectra for tryptamine derivatives typically show characteristic signals for the indole ring protons and the ethylamine side chain.[7][8]
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Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[9] The mass spectrum serves as a molecular fingerprint and can be compared to reference spectra.[1]
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High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product. A suitable column and mobile phase are used to separate the target compound from any impurities or starting materials.
Biological Activity and Mechanism of Action
Recent studies have identified 7-Fluorotryptamine as a potent agonist for the orphan G protein-coupled receptor GPRC5A.[10][11][12] This interaction stimulates the recruitment of β-arrestin, a key protein involved in GPCR signaling and desensitization.
GPRC5A Signaling Pathway
The activation of GPRC5A by 7-Fluorotryptamine initiates a signaling cascade that involves the recruitment of β-arrestin. This interaction can lead to the modulation of various downstream cellular processes.
Experimental Protocol: β-Arrestin Recruitment Assay
The recruitment of β-arrestin to GPRC5A upon stimulation with 7-Fluorotryptamine can be quantified using various commercially available assays, such as enzyme fragment complementation assays.
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Principle: Cells are engineered to co-express the target receptor (GPRC5A) fused to one fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment. Upon agonist binding to the receptor, β-arrestin is recruited, bringing the two enzyme fragments into close proximity and reconstituting a functional enzyme that generates a detectable signal (e.g., luminescence or fluorescence).
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General Procedure:
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Plate the engineered cells in a microplate.
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Add varying concentrations of 7-Fluorotryptamine hydrochloride to the wells.
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Incubate for a specified period to allow for receptor activation and β-arrestin recruitment.
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Add the substrate for the reporter enzyme.
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Measure the signal using a plate reader.
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Analyze the data to determine the potency (EC₅₀) and efficacy of 7-Fluorotryptamine in inducing β-arrestin recruitment.
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Serotonin Receptor Interactions
While recent research has highlighted the role of GPRC5A, fluorinated tryptamines are also known to interact with serotonin (5-HT) receptors. It is hypothesized that 7-Fluorotryptamine may act as an agonist at various 5-HT receptor subtypes, with potential selectivity for the 5-HT₂C receptor.[1][3] Further research, such as radioligand binding assays, is necessary to fully elucidate the affinity and selectivity profile of 7-Fluorotryptamine across the different serotonin receptor subtypes.[13]
Conclusion
7-Fluorotryptamine hydrochloride is a valuable research compound with defined physicochemical properties and a developing understanding of its biological activity. Its role as a potent GPRC5A agonist opens new avenues for investigating the function of this orphan receptor. Furthermore, its potential interactions with the serotonergic system warrant continued investigation. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound for further in vitro and in vivo studies, ultimately contributing to a deeper understanding of its pharmacological profile and therapeutic potential.
References
- 1. 7-Fluorotryptamine | High-Purity Research Chemical [benchchem.com]
- 2. 7-fluoro Tryptamine (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. sanbio.nl [sanbio.nl]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tryptamine(61-54-1) 1H NMR [m.chemicalbook.com]
- 9. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoproteomics reveals microbiota-derived aromatic monoamine agonists for GPRC5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
